molecular formula C13H18ClNO2 B15297936 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride CAS No. 36924-41-1

2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride

Cat. No.: B15297936
CAS No.: 36924-41-1
M. Wt: 255.74 g/mol
InChI Key: HORIZZYMWZIJAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(Piperidin-1-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The piperidine moiety plays a crucial role in the binding affinity and specificity of the PROTAC molecule .

Comparison with Similar Compounds

Uniqueness: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is unique due to its specific structure, which provides optimal flexibility and binding properties for PROTAC development. Its ability to form stable ternary complexes with high specificity makes it a valuable tool in targeted protein degradation .

Properties

CAS No.

36924-41-1

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(3-piperidin-1-ylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H

InChI Key

HORIZZYMWZIJAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)CC(=O)O.Cl

Origin of Product

United States

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